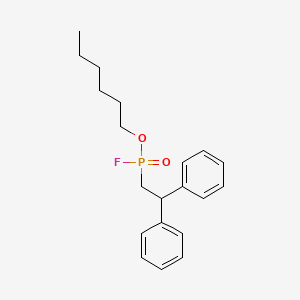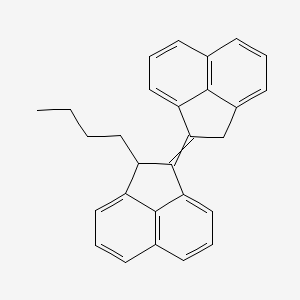
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a fused ring system with multiple aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene typically involves multi-step organic reactions. One common method includes the condensation of acenaphthylen-1(2H)-one with butyl-substituted acenaphthylene under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic systems.
Substitution: Electrophilic substitution reactions are common, where the aromatic rings can be functionalized with various substituents using reagents like halogens, nitro compounds, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene involves its interaction with molecular targets through its aromatic rings. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules. The pathways involved may include the activation of specific enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthylene: A simpler polycyclic aromatic hydrocarbon with similar structural features but lacking the butyl substitution.
Acenaphthenequinone: An oxidized derivative of acenaphthylene with quinone functionality.
1,2-Acenaphthylenedione: Another oxidized form with two carbonyl groups.
Uniqueness
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic components. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
90139-65-4 |
|---|---|
Fórmula molecular |
C28H24 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
2-(2H-acenaphthylen-1-ylidene)-1-butyl-1H-acenaphthylene |
InChI |
InChI=1S/C28H24/c1-2-3-13-22-21-14-6-10-19-11-7-16-24(27(19)21)28(22)25-17-20-12-4-8-18-9-5-15-23(25)26(18)20/h4-12,14-16,22H,2-3,13,17H2,1H3 |
Clave InChI |
VCUAKMJKIADJDI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C2=CC=CC3=C2C(=CC=C3)C1=C4CC5=CC=CC6=C5C4=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


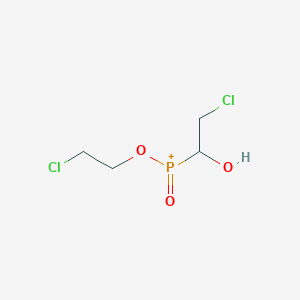
phosphanium bromide](/img/structure/B14381899.png)


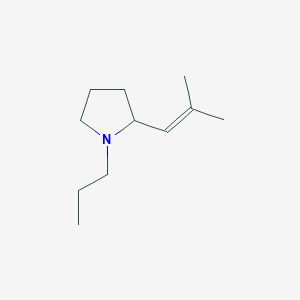


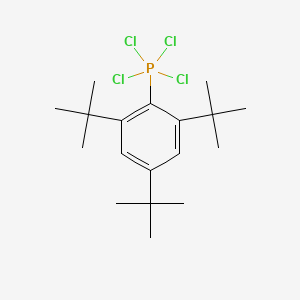
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
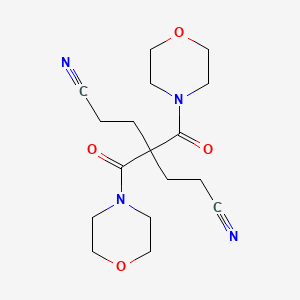
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)
